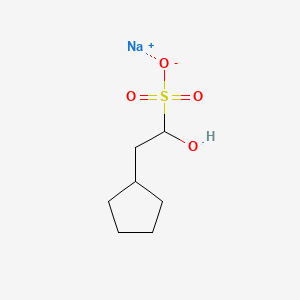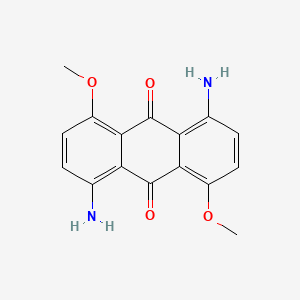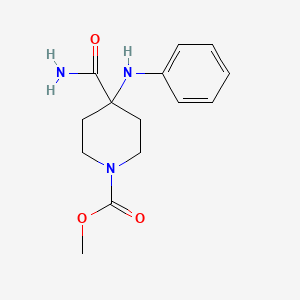
2,2-Dimethyl-1,3-bis(vinyloxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-bis(vinyloxy)propane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of two vinyloxy groups attached to a propane backbone, which is further substituted with two methyl groups at the 2-position
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-1,3-bis(vinyloxy)propane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with vinyl acetate in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2,2-Dimethyl-1,3-bis(vinyloxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the vinyloxy groups to hydroxyl groups.
Substitution: The vinyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-bis(vinyloxy)propane has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound can be used in the development of bioactive molecules and as a building block in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1,3-bis(vinyloxy)propane exerts its effects involves the interaction of its vinyloxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function . The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Dimethyl-1,3-bis(vinyloxy)propane include:
2,2-Dimethyl-1,3-propanediol: Lacks the vinyloxy groups but shares the same propane backbone.
1,3-Divinyloxypropane: Similar structure but without the methyl substitutions at the 2-position.
2,2-Dimethyl-1,3-bis(ethenyloxy)propane: Another variant with different substituents on the propane backbone.
Eigenschaften
CAS-Nummer |
84195-74-4 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1,3-bis(ethenoxy)-2,2-dimethylpropane |
InChI |
InChI=1S/C9H16O2/c1-5-10-7-9(3,4)8-11-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
AITKNDQVEUUYHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC=C)COC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


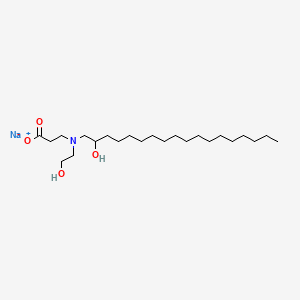
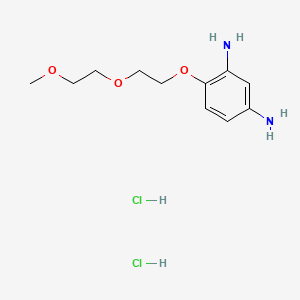


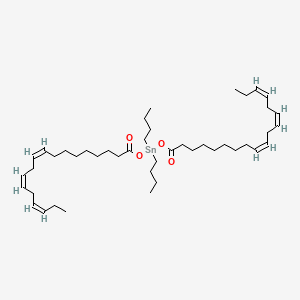

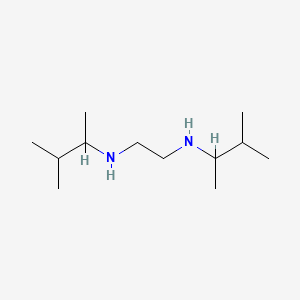
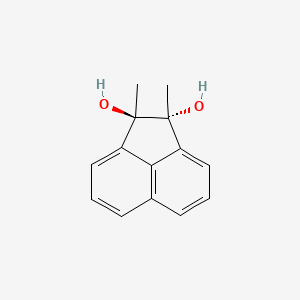
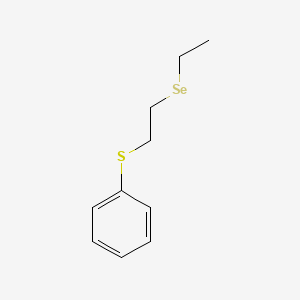
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

